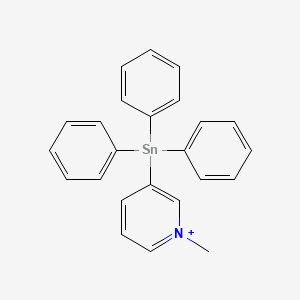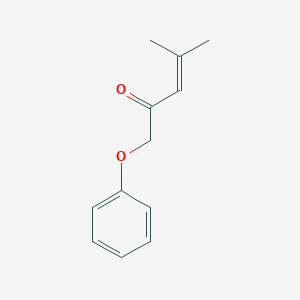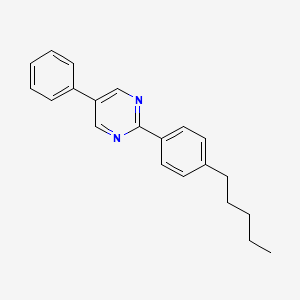![molecular formula C16H16S B14312161 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene CAS No. 113647-97-5](/img/structure/B14312161.png)
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(Methylsulfanyl)ethyl]-9H-fluorene: is an organic compound with the molecular formula C16H16S . It is a derivative of fluorene, where a methylsulfanyl group is attached to the ethyl side chain at the 9th position of the fluorene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene typically involves the following steps:
Starting Materials: Fluorene and 2-(Methylsulfanyl)ethyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, making it nucleophilic.
Reaction Mechanism: The nucleophilic fluorene attacks the electrophilic carbon of the 2-(Methylsulfanyl)ethyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent fluorene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical assays and studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Mécanisme D'action
The mechanism by which 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene exerts its effects depends on its interaction with molecular targets. The methylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
9-Methylfluorene: Lacks the methylsulfanyl group, resulting in different chemical reactivity and applications.
9-(2-Hydroxyethyl)-9H-fluorene:
Uniqueness: The presence of the methylsulfanyl group in 9-[2-(Methylsulfanyl)ethyl]-9H-fluorene imparts unique chemical properties, such as increased nucleophilicity and the ability to participate in specific non-covalent interactions. These properties make it distinct from other similar compounds and expand its range of applications in various fields .
Propriétés
Numéro CAS |
113647-97-5 |
|---|---|
Formule moléculaire |
C16H16S |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
9-(2-methylsulfanylethyl)-9H-fluorene |
InChI |
InChI=1S/C16H16S/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 |
Clé InChI |
MDVLNWZYXCNRLV-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
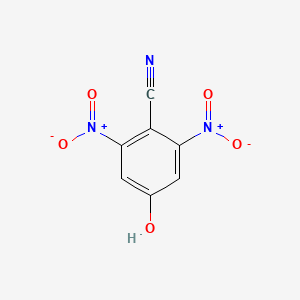
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
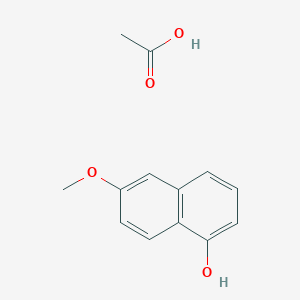
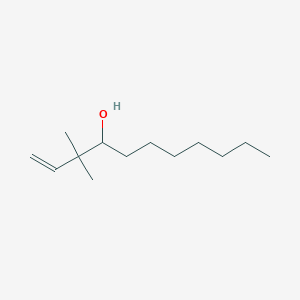
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

